molecular formula C13H9FN4S B13757029 3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13757029
M. Wt: 272.30 g/mol
InChI Key: JRAKTFSRMHAGBG-UHFFFAOYSA-N
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Description

3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydrazine moiety can be reacted with a thioamide to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its thiadiazole, pyridine, and fluorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H9FN4S

Molecular Weight

272.30 g/mol

IUPAC Name

3-[6-(4-fluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9FN4S/c14-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI Key

JRAKTFSRMHAGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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